Cas no 34600-55-0 (1-Ethenyl-1H-pyrrole-2-carboxylate)

1-Ethenyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Ethenyl-1H-pyrrole-2-carboxylate
- 1-VINYL-1H-PYRROLE-2-CARBOXYLIC ACID
- 1-Ethenyl-1H-pyrrole-2-carboxylic acid
- 1-Vinylpyrrol-2-carbonsaeure
- 1-vinyl-pyrrole-2-carboxylic acid
- 1-Vinyl-1H-pyrrole-2-carboxylic acid, AldrichCPR
- QKMWGJRTHOVYTE-UHFFFAOYSA-N
- 1H-Pyrrole-2-carboxylic acid, 1-ethenyl-
- 1-Vinyl-1H-pyrrole-2-carboxylic acid #
- 34600-55-0
- SCHEMBL1664457
- BAS 01184241
- 1-ethenylpyrrole-2-carboxylic acid
- 1-vinyl-1 h-pyrrole-2-carboxylic acid
- N-vinylpyrrolecarboxylic
- AKOS000600233
- HMS1683M17
-
- MDL: MFCD02823748
- インチ: InChI=1S/C7H7NO2/c1-2-8-5-3-4-6(8)7(9)10/h2-5H,1H2,(H,9,10)
- InChIKey: QKMWGJRTHOVYTE-UHFFFAOYSA-N
- SMILES: C=CN1C=CC=C1C(=O)O
計算された属性
- 精确分子量: 137.04800
- 同位素质量: 137.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- XLogP3: 1.1
じっけんとくせい
- Boiling Point: 165.2°Cat760mmHg
- フラッシュポイント: 53.7°C
- PSA: 42.23000
- LogP: 1.28680
1-Ethenyl-1H-pyrrole-2-carboxylate Security Information
1-Ethenyl-1H-pyrrole-2-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Ethenyl-1H-pyrrole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-303868-500 mg |
1-Vinyl-1H-pyrrole-2-carboxylic acid, |
34600-55-0 | 500MG |
¥1,865.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-303868-500mg |
1-Vinyl-1H-pyrrole-2-carboxylic acid, |
34600-55-0 | 500mg |
¥1865.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1831305-500mg |
1-Vinyl-1H-Pyrrole-2-carboxylic acid |
34600-55-0 | 98% | 500mg |
¥2250.00 | 2024-05-17 |
1-Ethenyl-1H-pyrrole-2-carboxylate 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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S. Ahmed Chem. Commun., 2009, 6421-6423
1-Ethenyl-1H-pyrrole-2-carboxylateに関する追加情報
Introduction to 1-Ethenyl-1H-pyrrole-2-carboxylate (CAS No. 34600-55-0)
1-Ethenyl-1H-pyrrole-2-carboxylate, with the chemical formula C₇H₇NO₂, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This heterocyclic derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the development of various bioactive molecules. The compound belongs to the pyrrole family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities.
The molecular structure of 1-Ethenyl-1H-pyrrole-2-carboxylate features a pyrrole ring substituted with an ethenyl group at the 1-position and a carboxylate group at the 2-position. This unique arrangement imparts distinct chemical properties that make it useful in synthetic chemistry. The ethenyl group introduces a reactive double bond, allowing for further functionalization via addition reactions, while the carboxylate group provides a site for esterification or amidation, enabling the formation of more complex molecules.
Recent advancements in medicinal chemistry have highlighted the potential of pyrrole derivatives as scaffolds for drug discovery. 1-Ethenyl-1H-pyrrole-2-carboxylate has been explored in several research studies for its pharmacological properties. For instance, its derivatives have shown promise in inhibiting certain enzymes and receptors involved in inflammatory and infectious diseases. The compound's ability to interact with biological targets makes it a compelling candidate for further investigation.
In synthetic applications, 1-Ethenyl-1H-pyrrole-2-carboxylate serves as a key precursor in the preparation of more complex pyrrole-based compounds. Researchers have utilized this intermediate to synthesize novel molecules with potential therapeutic applications. The ease of functionalization at both the ethenyl and carboxylate positions allows for the creation of diverse analogs, each with unique biological profiles. This flexibility has made 1-Ethenyl-1H-pyrrole-2-carboxylate a cornerstone in many synthetic strategies.
The compound's stability under various reaction conditions has also contributed to its popularity among chemists. It can be stored and handled relatively easily, making it accessible for large-scale synthesis and industrial applications. Additionally, its compatibility with green chemistry principles has been noted, as it can be synthesized using environmentally friendly methods that minimize waste and hazardous byproducts.
One notable area where 1-Ethenyl-1H-pyrrole-2-carboxylate has found utility is in the development of agrochemicals. Pyrrole derivatives are known to exhibit herbicidal and fungicidal properties, and modifications of this compound have led to the discovery of new agents that can protect crops from pests and diseases. The agrochemical industry continues to explore this compound as a basis for next-generation crop protection solutions.
Another emerging field where 1-Ethenyl-1H-pyrrole-2-carboxylate is making strides is in materials science. Researchers have been investigating its use in creating advanced polymers and coatings due to its ability to form stable conjugated systems. These materials exhibit enhanced mechanical strength and chemical resistance, making them suitable for high-performance applications in electronics and construction.
The pharmacokinetic properties of 1-Ethenyl-1H-pyrrole-2-carboxylate derivatives have also been studied extensively. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy. Early studies suggest that modifications to the pyrrole ring can significantly influence these processes, leading to improved bioavailability and reduced toxicity.
In conclusion, 1-Ethenyl-1H-pyrrole-2-carboxylate (CAS No. 34600-55-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an invaluable intermediate for synthetic chemists. As research continues to uncover new uses for this compound, its importance in advancing scientific innovation is likely to grow even further.
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